molecular formula C9H4F7NO2 B2661024 2-(Perfluoropropyl)isonicotinic acid CAS No. 20897-65-8

2-(Perfluoropropyl)isonicotinic acid

Cat. No.: B2661024
CAS No.: 20897-65-8
M. Wt: 291.125
InChI Key: UIVKNBKEEUUPPJ-UHFFFAOYSA-N
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Description

2-(Perfluoropropyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid (pyridine-4-carboxylic acid), featuring a perfluoropropyl (-C₃F₇) substituent at the 2-position of the pyridine ring. This compound is of significant interest in coordination chemistry and materials science due to the unique properties imparted by its fluorinated alkyl chain. The electron-withdrawing nature of the perfluorinated group enhances thermal stability and hydrophobicity, making it a promising linker for constructing robust metal-organic frameworks (MOFs) with applications in gas storage, catalysis, and separation technologies .

Properties

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F7NO2/c10-7(11,8(12,13)9(14,15)16)5-3-4(6(18)19)1-2-17-5/h1-3H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVKNBKEEUUPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895976
Record name 2-(Heptafluoropropyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20897-65-8
Record name 2-(Heptafluoropropyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluoropropyl)isonicotinic acid typically involves the reaction of isonicotinic acid with perfluoropropyl iodide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective introduction of the perfluoropropyl group at the desired position on the isonicotinic acid molecule. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as flow chemistry and automated reactors can enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Perfluoropropyl)isonicotinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various perfluorinated and partially fluorinated derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(Perfluoropropyl)isonicotinic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Perfluoropropyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The perfluoropropyl group imparts unique electronic and steric properties to the molecule, which can influence its binding affinity and reactivity with various biological and chemical targets. The compound’s effects are often mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-(perfluoropropyl)isonicotinic acid with related isonicotinic acid derivatives:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Functional Groups
This compound C₉H₄F₇NO₂ 315.13 Perfluoropropyl (2-position) Carboxylic acid, Fluorinated alkyl
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid C₁₀H₁₁FN₂O₂ 210.20 Fluoro (2), Pyrrolidinyl (6) Carboxylic acid, Amine
2-(4-Methansulfonylphenyl)isonicotinic acid C₁₃H₁₁NO₄S 277.30 Methansulfonylphenyl (2) Carboxylic acid, Sulfonyl

Key Observations :

  • Molecular Weight : The perfluoropropyl derivative has the highest molecular weight (315.13) due to its seven fluorine atoms and extended alkyl chain, compared to the lighter fluoro-pyrrolidinyl (210.20) and sulfonylphenyl (277.30) analogs .
  • Electron Effects : The perfluoropropyl group is strongly electron-withdrawing, which polarizes the pyridine ring and enhances the acidity of the carboxylic acid group. In contrast, the sulfonyl group in 2-(4-methansulfonylphenyl)isonicotinic acid also withdraws electrons but contributes to resonance stabilization .
  • Hydrophobicity: The perfluorinated chain imparts exceptional hydrophobicity, a property absent in the non-fluorinated analogs. This makes the compound ideal for water-resistant MOFs .
Metal-Organic Frameworks (MOFs)
  • This compound: Used as a linker in MOFs due to its ability to form stable, porous networks. Fluorinated MOFs exhibit high thermal stability (up to 400°C) and selectivity for non-polar gases like CH₄ and CO₂ .
  • However, its lower hydrophobicity limits use in moisture-prone environments .
Pharmaceutical Relevance
  • 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic Acid : The pyrrolidinyl group enhances bioavailability, making this compound a candidate for drug development, particularly in kinase inhibition or antimicrobial therapies .
  • This compound: Limited direct pharmaceutical use due to its high hydrophobicity but may serve as a fluorinated tag in tracer studies.

Stability and Reactivity

  • Thermal Stability: Fluorinated compounds generally exhibit superior thermal stability. For example, MOFs incorporating this compound retain crystallinity at temperatures exceeding 350°C, whereas non-fluorinated analogs degrade below 300°C .
  • Chemical Reactivity : The sulfonyl group in 2-(4-methansulfonylphenyl)isonicotinic acid increases susceptibility to nucleophilic attack, limiting its utility in acidic or basic conditions compared to the inert perfluoropropyl derivative .

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